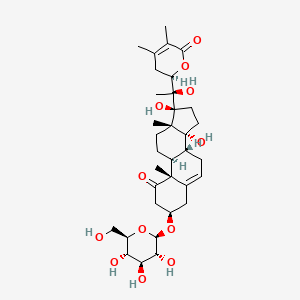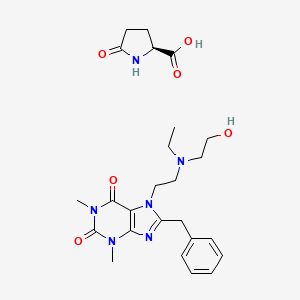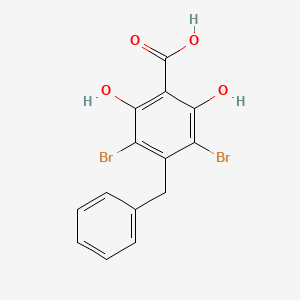
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a 3-methyl-2-butenyl group at the 4th position, which contribute to its unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor, which is then subjected to chlorination to introduce the chlorine atom at the 7th position.
Alkylation: The next step involves the alkylation of the benzodiazepine core with a 3-methyl-2-butenyl group. This is usually achieved through a nucleophilic substitution reaction using a suitable alkylating agent.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to carry out the chlorination and alkylation reactions.
Optimization: Optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
化学反応の分析
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, and substituted benzodiazepines.
科学的研究の応用
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and muscle relaxant effects.
類似化合物との比較
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Nordiazepam: A metabolite of diazepam with similar pharmacological effects.
Flurazepam: A benzodiazepine used for its hypnotic properties.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. The presence of the 3-methyl-2-butenyl group at the 4th position and the chlorine atom at the 7th position contribute to its unique chemical behavior and therapeutic potential.
特性
CAS番号 |
258849-78-4 |
|---|---|
分子式 |
C14H17ClN2O |
分子量 |
264.75 g/mol |
IUPAC名 |
7-chloro-4-(3-methylbut-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C14H17ClN2O/c1-10(2)5-6-17-8-11-7-12(15)3-4-13(11)16-14(18)9-17/h3-5,7H,6,8-9H2,1-2H3,(H,16,18) |
InChIキー |
HJEYQFSJRGIWDZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCN1CC2=C(C=CC(=C2)Cl)NC(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


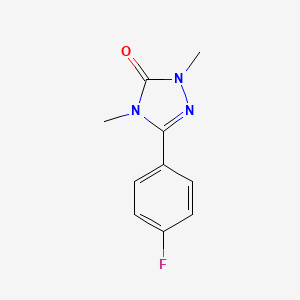
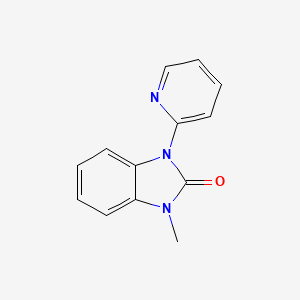
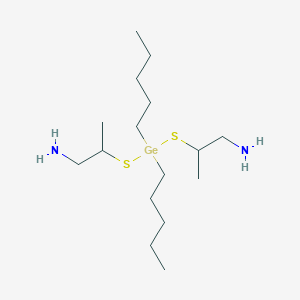
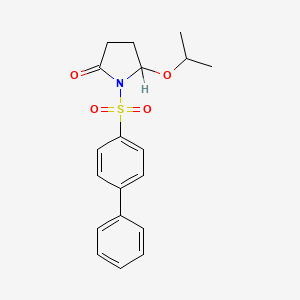
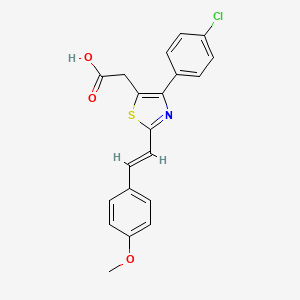


![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)

